N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a unique combination of functional groups, including an azepane ring, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. One common approach is to start with the formation of the azepane ring through cyclization reactions. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives. The oxazole ring is often synthesized through a cyclodehydration reaction involving an amide and a nitrile oxide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The azepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted azepane derivatives.
Scientific Research Applications
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
- N’-[2-(morpholin-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide
Uniqueness
N’-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with piperidine or morpholine rings
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3S/c22-16(17(23)19-15-5-9-24-20-15)18-11-14(13-6-10-25-12-13)21-7-3-1-2-4-8-21/h5-6,9-10,12,14H,1-4,7-8,11H2,(H,18,22)(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGQQMSKLPPTCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NC2=NOC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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